
6-Bromo-3,3-difluoro-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,3-difluoro-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
The synthesis of 6-Bromo-3,3-difluoro-2,3-dihydro-1H-indole typically involves several steps, starting from readily available precursors. One common method involves the reaction of a suitable indole derivative with bromine and fluorine sources under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high efficiency and minimal by-products .
Análisis De Reacciones Químicas
6-Bromo-3,3-difluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
6-Bromo-3,3-difluoro-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research on this compound includes its potential as a lead compound for developing new drugs with antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the development of organic photovoltaic devices and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,3-difluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparación Con Compuestos Similares
6-Bromo-3,3-difluoro-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
6-Bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione: This compound has similar structural features but differs in the position of the fluorine atom.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound is used in organic photovoltaic devices and has different functional groups compared to this compound. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6BrF2N |
|---|---|
Peso molecular |
234.04 g/mol |
Nombre IUPAC |
6-bromo-3,3-difluoro-1,2-dihydroindole |
InChI |
InChI=1S/C8H6BrF2N/c9-5-1-2-6-7(3-5)12-4-8(6,10)11/h1-3,12H,4H2 |
Clave InChI |
XHBNPHBPAVGTLL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(N1)C=C(C=C2)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


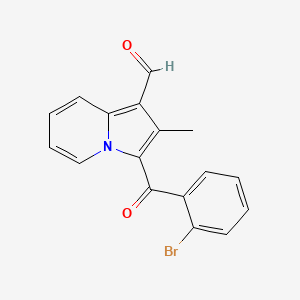
![1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13065241.png)
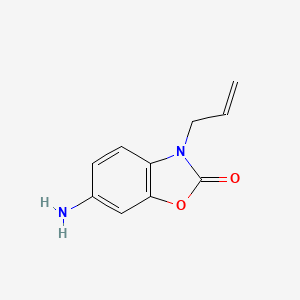
![2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13065259.png)


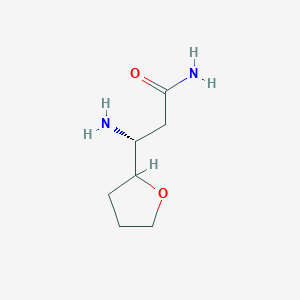
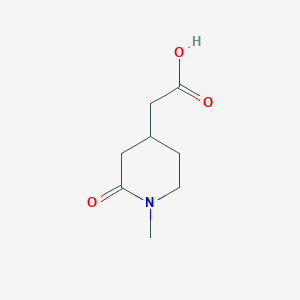
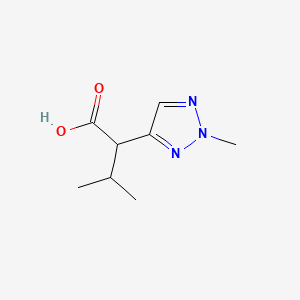

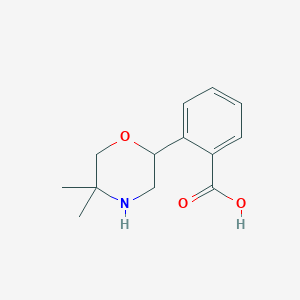
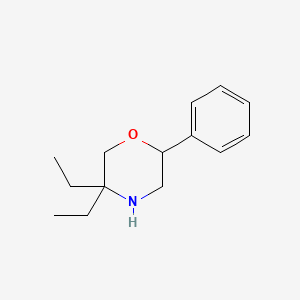
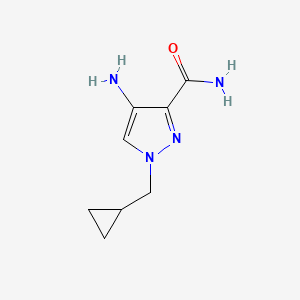
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
